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Abstract
Impromidine is a powerful and highly selective agonist for the histamine H2 receptor,

demonstrating significantly greater potency than histamine in various physiological systems.[1]

Structurally distinct with its guanidine group and two imidazole-containing side chains, it has

been an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor.[2]

This document provides a comprehensive technical overview of Impromidine, detailing its

chemical properties, mechanism of action, quantitative pharmacological data, key experimental

protocols, and structure-activity relationships.

Chemical and Physical Properties
Impromidine is a guanidine derivative containing two distinct imidazole moieties. Its chemical

structure is fundamental to its high affinity and agonist activity at the H2 receptor.

IUPAC Name: 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-

yl)methylsulfanyl]ethyl]guanidine

Chemical Formula: C₁₄H₂₃N₇S

Molecular Weight: 321.45 g/mol

CAS Number: 55273-05-7
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Pharmacodynamics and Mechanism of Action
Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors,

which are G-protein coupled receptors (GPCRs). Its selectivity for the H2 receptor over the H1

receptor is very high (H1:H2 < 1:1000).[1]

Signaling Pathway
Activation of the H2 receptor by Impromidine initiates a canonical Gs-protein signaling

cascade:

Receptor Binding: Impromidine binds to the H2 receptor.

G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP

on the α-subunit of the associated Gs protein.

Adenylyl Cyclase Activation: The activated Gs-α subunit dissociates and activates adenylyl

cyclase (AC).

cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate

(cAMP).

Downstream Effects: cAMP acts as a second messenger, primarily by activating Protein

Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a

cellular response.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1671804?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6447202/
https://www.benchchem.com/product/b1671804?utm_src=pdf-body
https://www.benchchem.com/product/b1671804?utm_src=pdf-body
https://www.researchgate.net/figure/Diagram-illustrating-histamine-receptor-signalling-Gs-pathway-Histamine-binds-to-the-H2_fig2_332822162
https://www.researchgate.net/figure/Schematic-overview-of-the-main-signaling-pathways-by-which-histamine-exerts-its_fig1_377652962
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impromidine

Histamine H2 Receptor
(GPCR)

Binds to

Gs Protein (αβγ)

Activates

Adenylyl Cyclase

Activates

cAMP

Converts

ATP

Protein Kinase A
(PKA)

Activates

Cellular Response
(e.g., Acid Secretion)

Phosphorylates
Substrates

Click to download full resolution via product page

Caption: Histamine H2 Receptor Signaling Pathway. (Max Width: 760px)
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Quantitative Pharmacological Data
Impromidine's potency varies across different tissues and species. It generally acts as a full

agonist for gastric acid secretion but has been characterized as a partial agonist in other

systems, such as the human myocardium.

Table 1: In Vivo Potency of Impromidine vs. Histamine

Species Parameter
Impromidin
e ED₅₀
(nmol/kg·hr)

Histamine
ED₅₀
(nmol/kg·hr)

Potency
Ratio
(Impromidin
e vs.
Histamine)

Reference

Dog
Gastric Acid

Secretion
3.8 145

~38x more

potent

Dog
Heart Rate

Increase
5.6 172

~30x more

potent

Human
Gastric Acid

Secretion

0.39-6.22 x

10⁻⁸

mol/kg/hr

(infusion

dose)

-
Potent

Stimulant

Table 2: In Vitro Activity of Impromidine
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Preparation
Effect
Measured

Observation Conclusion Reference

Human

Ventricular

Myocardium

Inotropic Effect

(Force of

Contraction)

Similar potency

to histamine, but

maximal

response was

significantly

lower.

Partial Agonist

Guinea Pig Atria
Chronotropic &

Inotropic Effects

Potent

stimulation of

heart rate and

force.

Full/Potent

Agonist

Structure-Activity Relationship (SAR)
The unique structure of Impromidine is key to its activity. Studies on its analogues have

revealed critical chemical features:

Efficacy Moiety: A protonated amidine group linked by a three-carbon chain to a tautomeric

imidazole ring is considered essential for agonist activity (efficacy).

Affinity Moiety: The second, larger side chain containing the 5-methylimidazole group is

thought to primarily contribute to the molecule's high binding affinity for the H2 receptor.

Guanidine Core: The central, strongly basic guanidine group links the two side chains and is

a core component of the structure.

Caption: Structure-Activity Relationship of Impromidine. (Max Width: 760px)

Detailed Experimental Protocols
The characterization of Impromidine relies on a variety of in vivo and in vitro assays.

In Vivo Gastric Acid Secretion Assay (Canine Model)
This protocol is adapted from studies defining the H2-mediated effects of Impromidine.
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Animal Preparation: Conscious dogs equipped with a gastric fistula are used. Animals are

fasted prior to the experiment.

Drug Administration: Impromidine is administered via continuous intravenous infusion in a

step-dose response manner (e.g., 0.46 to 46 nmol/kg·hr), with each dose maintained for a

set period (e.g., 45 minutes).

Sample Collection: Gastric juice is collected continuously from the fistula in timed intervals

(e.g., 15-minute fractions).

Analysis: The volume of gastric juice is measured. The acid concentration is determined by

titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.

Data Calculation: Acid output is calculated as milliequivalents (mEq) per unit time. Dose-

response curves are constructed to determine the ED₅₀.

Antagonism Studies: To confirm H2 receptor mediation, the protocol is repeated with a

continuous background infusion of an H2 antagonist like cimetidine.

In Vitro cAMP Accumulation Assay
This is a standard functional assay to quantify the activation of Gs-coupled receptors in a

cellular context.
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Caption: General Workflow for a cAMP Accumulation Assay. (Max Width: 760px)
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Detailed Steps:

Cell Culture: Cells stably or transiently expressing the human histamine H2 receptor (e.g.,

HEK293 or CHO cells) are cultured to ~80% confluency.

Plating: Cells are harvested, counted, and seeded into 96- or 384-well microplates at a

predetermined optimal density. Plates are incubated overnight.

Assay Initiation: The culture medium is removed, and cells are incubated with a stimulation

buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine

(IBMX), to prevent the degradation of cAMP.

Agonist Stimulation: A dilution series of Impromidine is added to the wells. A positive control

(e.g., Forskolin) and a negative control (buffer only) are included. The plate is incubated for a

specified time (e.g., 30 minutes) at room temperature or 37°C.

Cell Lysis & Detection: Lysis buffer is added to release the accumulated intracellular cAMP.

Detection reagents are then added. Common detection methods include:

HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes a competitive immunoassay

format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP

analog.

AlphaScreen (Amplified Luminescent Proximity Homestead Assay): A bead-based assay

where native cAMP competes with a biotinylated cAMP probe.

Data Analysis: The signal is read on a plate reader. A standard curve using known cAMP

concentrations is used to interpolate the amount of cAMP produced in each well. The data is

then plotted using non-linear regression to determine the EC₅₀ value for Impromidine.

Clinical Experience and Applications
Impromidine has been evaluated in humans, primarily as a tool for studying gastric acid

secretion.

Gastric Secretagogue: In clinical studies, Impromidine proved to be a potent stimulant of

gastric acid, with a peak acid output comparable to that of pentagastrin. Its high specificity
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made it a valuable tool for confirming that gastric acid secretion is a purely H2-mediated

effect.

Tolerability and Side Effects: Impromidine is generally well-tolerated. The most common

side effects are cardiovascular, including a potential increase in heart rate and minor, often

insignificant, changes in blood pressure. These effects are considered hazardous compared

to histamine, which can cause significant hypotension.

Conclusion
Impromidine remains a cornerstone compound in histamine receptor pharmacology. Its high

potency and selectivity for the H2 receptor have been instrumental in defining the physiological

and pathological roles of this receptor, particularly in gastric acid secretion and cardiovascular

function. The quantitative data and experimental frameworks associated with Impromidine
continue to provide a benchmark for the development and characterization of new H2 receptor

ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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